molecular formula C18H15NO3 B4654287 N-[4-(4-methylphenoxy)phenyl]-3-furamide

N-[4-(4-methylphenoxy)phenyl]-3-furamide

Cat. No. B4654287
M. Wt: 293.3 g/mol
InChI Key: XUXJBAPYZBRVLK-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenoxy)phenyl]-3-furamide, also known as MPFA, is a chemical compound that belongs to the class of furan-2-carboxamides. It is a synthetic molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of N-[4-(4-methylphenoxy)phenyl]-3-furamide is not fully understood. However, it has been reported to exhibit various biological activities, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. For example, this compound has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a key role in the regulation of inflammation. It has also been reported to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of immune cells. In vivo studies have demonstrated its potential therapeutic effects in animal models of cancer, inflammation, and neurodegenerative disorders. However, further studies are needed to fully elucidate its pharmacological profile and potential clinical applications.

Advantages and Limitations for Lab Experiments

N-[4-(4-methylphenoxy)phenyl]-3-furamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity and reproducibility. It has a well-defined structure, which makes it a useful tool for structure-activity relationship (SAR) studies. It also exhibits a wide range of biological activities, which makes it a versatile compound for various assays and screening methods.
However, there are also some limitations for lab experiments with this compound. It has a relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has a high molecular weight and complex structure, which can make it difficult to synthesize and modify for specific applications.

Future Directions

There are several future directions for the research on N-[4-(4-methylphenoxy)phenyl]-3-furamide. One potential direction is the design and synthesis of novel this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of its potential applications in combination therapy with other drugs or compounds. Additionally, further studies are needed to fully elucidate its mechanism of action and pharmacological profile, as well as its potential clinical applications in various diseases.

Scientific Research Applications

N-[4-(4-methylphenoxy)phenyl]-3-furamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In drug discovery, it has been used as a molecular scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, it has been explored as a building block for the synthesis of functional materials with unique properties, such as luminescence and conductivity.

properties

IUPAC Name

N-[4-(4-methylphenoxy)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-2-6-16(7-3-13)22-17-8-4-15(5-9-17)19-18(20)14-10-11-21-12-14/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXJBAPYZBRVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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